3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a diethylamino group, a hydroxyphenyl group, and a pyrrolo[3,4-c]pyrrole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions
Formation of Pyrrolo[3,4-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diethylamino Group: This can be achieved through nucleophilic substitution reactions using diethylamine.
Attachment of Hydroxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrrolo[3,4-c]pyrrole derivatives.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In the industrial sector, the compound’s unique properties are leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 3-[4-(Diethylamino)-2-methoxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[4-(Diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to the presence of both diethylamino and hydroxyphenyl groups. This combination enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[4-(diethylamino)-2-hydroxyphenyl]-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C24H27N3O5/c1-4-26(5-2)15-11-12-16(17(28)13-15)20-18-19(24(3,25-20)23(31)32)22(30)27(21(18)29)14-9-7-6-8-10-14/h6-13,18-20,25,28H,4-5H2,1-3H3,(H,31,32) |
InChI Key |
RURLWTDKIHDVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C(N2)(C)C(=O)O)O |
Origin of Product |
United States |
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